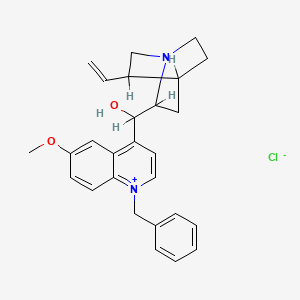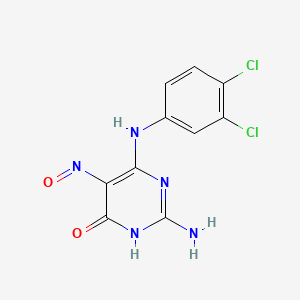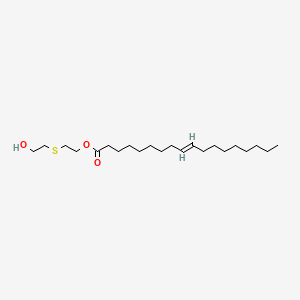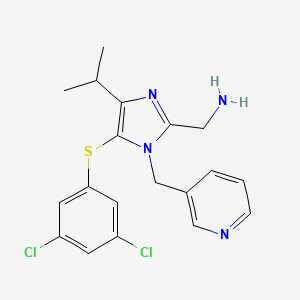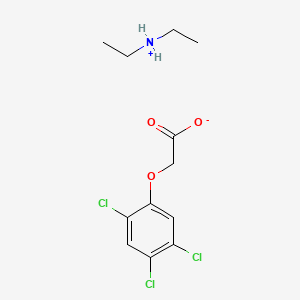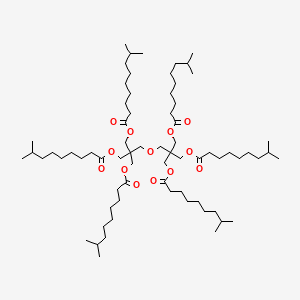
Oxybis(2,2-bis(((1-oxoisodecyl)oxy)methyl)-3,1-propanediyl) diisodecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le diisodécanoate d'oxybis(2,2-bis(((1-oxoisodécyl)oxy)méthyl)-3,1-propanediyle) est un composé organique complexe avec une structure moléculaire qui comprend plusieurs groupes fonctionnels ester et éther
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du diisodécanoate d'oxybis(2,2-bis(((1-oxoisodécyl)oxy)méthyl)-3,1-propanediyle) implique généralement des réactions d'estérification et d'éthérification. Les matières premières comprennent souvent le 1,3-propanediol et l'acide isodécanoïque. Les conditions de réaction nécessitent généralement la présence d'un catalyseur, tel que l'acide sulfurique ou l'acide p-toluènesulfonique, et sont réalisées sous reflux pour assurer une réaction complète.
Méthodes de production industrielle
Dans les milieux industriels, la production de ce composé peut impliquer des réacteurs à flux continu pour améliorer l'efficacité et le rendement. L'utilisation de réactifs de haute pureté et de conditions de réaction contrôlées est essentielle pour obtenir le produit souhaité avec une haute pureté et un minimum de sous-produits.
Analyse Des Réactions Chimiques
Types de réactions
Le diisodécanoate d'oxybis(2,2-bis(((1-oxoisodécyl)oxy)méthyl)-3,1-propanediyle) peut subir diverses réactions chimiques, notamment:
Oxydation: Ce composé peut être oxydé pour former des acides carboxyliques et d'autres produits d'oxydation.
Réduction: Les réactions de réduction peuvent convertir les groupes ester en alcools.
Substitution: Les réactions de substitution nucléophile peuvent remplacer les groupes ester ou éther par d'autres groupes fonctionnels.
Réactifs et conditions courantes
Oxydation: Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction: Des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont généralement utilisés.
Substitution: Des nucléophiles comme les ions hydroxyde (OH⁻) ou les ions alcoolate (RO⁻) peuvent être utilisés dans les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools.
Applications de la recherche scientifique
Le diisodécanoate d'oxybis(2,2-bis(((1-oxoisodécyl)oxy)méthyl)-3,1-propanediyle) a plusieurs applications de recherche scientifique:
Chimie: Il est utilisé comme réactif en synthèse organique et comme étalon en chimie analytique.
Biologie: Ce composé peut être utilisé dans des dosages biochimiques et comme composé modèle pour étudier l'hydrolyse des esters et des éthers.
Industrie: Il est utilisé dans la production de produits chimiques de spécialité, de lubrifiants et de plastifiants.
Mécanisme d'action
Le mécanisme d'action du diisodécanoate d'oxybis(2,2-bis(((1-oxoisodécyl)oxy)méthyl)-3,1-propanediyle) implique son interaction avec des cibles moléculaires par le biais de liaisons ester et éther. Ces interactions peuvent conduire à la formation de complexes stables, ce qui peut améliorer la solubilité et la stabilité d'autres composés. Les voies impliquées peuvent inclure des réactions d'hydrolyse, d'oxydation et de réduction, en fonction de l'application spécifique.
Applications De Recherche Scientifique
Oxybis(2,2-bis(((1-oxoisodecyl)oxy)methyl)-3,1-propanediyl) diisodecanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: This compound can be used in biochemical assays and as a model compound for studying ester and ether hydrolysis.
Industry: It is used in the production of specialty chemicals, lubricants, and plasticizers.
Mécanisme D'action
The mechanism of action of Oxybis(2,2-bis(((1-oxoisodecyl)oxy)methyl)-3,1-propanediyl) diisodecanoate involves its interaction with molecular targets through ester and ether linkages. These interactions can lead to the formation of stable complexes, which can enhance the solubility and stability of other compounds. The pathways involved may include hydrolysis, oxidation, and reduction reactions, depending on the specific application.
Comparaison Avec Des Composés Similaires
Composés similaires
- Diisodécanoate de 2,2-bis[[(1-oxoisodécyl)oxy]méthyl]-1,3-propanediyle
- Diisodécanoate de 2,2-bis[[(1-oxoisodécyl)oxy]méthyl]-1,3-propanediyle
Unicité
Le diisodécanoate d'oxybis(2,2-bis(((1-oxoisodécyl)oxy)méthyl)-3,1-propanediyle) est unique en raison de sa structure moléculaire spécifique, qui comprend plusieurs groupes ester et éther. Cette structure lui confère des propriétés chimiques distinctes, telles qu'une forte solubilité dans les solvants organiques et la capacité de former des complexes stables avec d'autres composés. Ces propriétés le rendent particulièrement utile dans les applications où la stabilité et la solubilité sont essentielles.
Propriétés
Numéro CAS |
84788-20-5 |
|---|---|
Formule moléculaire |
C70H130O13 |
Poids moléculaire |
1179.8 g/mol |
Nom IUPAC |
[3-(8-methylnonanoyloxy)-2-[[3-(8-methylnonanoyloxy)-2,2-bis(8-methylnonanoyloxymethyl)propoxy]methyl]-2-(8-methylnonanoyloxymethyl)propyl] 8-methylnonanoate |
InChI |
InChI=1S/C70H130O13/c1-57(2)37-25-13-19-31-43-63(71)78-51-69(52-79-64(72)44-32-20-14-26-38-58(3)4,53-80-65(73)45-33-21-15-27-39-59(5)6)49-77-50-70(54-81-66(74)46-34-22-16-28-40-60(7)8,55-82-67(75)47-35-23-17-29-41-61(9)10)56-83-68(76)48-36-24-18-30-42-62(11)12/h57-62H,13-56H2,1-12H3 |
Clé InChI |
QBXIVNSTBYSVBQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCC(=O)OCC(COCC(COC(=O)CCCCCCC(C)C)(COC(=O)CCCCCCC(C)C)COC(=O)CCCCCCC(C)C)(COC(=O)CCCCCCC(C)C)COC(=O)CCCCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


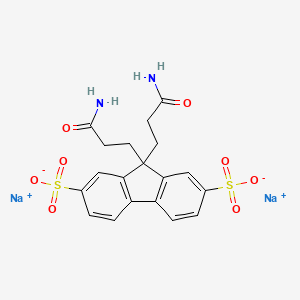



![N,N'-[Ethylenebis(iminoethylene)]bismyristamide monoacetate](/img/structure/B12675402.png)

